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molecular formula C8H7BrN4 B8278219 6-Bromo-4-hydrazinylcinnoline CAS No. 552330-88-8

6-Bromo-4-hydrazinylcinnoline

Cat. No. B8278219
M. Wt: 239.07 g/mol
InChI Key: WOPCZIIQYAXDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06831175B2

Procedure details

A solution of Example 34D (2.6 g, 10.6 mmol) in ethanol (70 mL) was treated with hydrazine monohydrate (3 mL, 90% solution), stirred at room temperature for 3 days, and filtered. The solid washed with water (50 mL) and diethyl ether (50 mL) and dried under vacuum to provide the desired product (2.5 g, 100%).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[N:7][CH:6]=[C:5]2Cl.O.[NH2:14][NH2:15]>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[N:7][CH:6]=[C:5]2[NH:14][NH2:15] |f:1.2|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
BrC=1C=C2C(=CN=NC2=CC1)Cl
Name
Quantity
3 mL
Type
reactant
Smiles
O.NN
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid washed with water (50 mL) and diethyl ether (50 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC=1C=C2C(=CN=NC2=CC1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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